N-cyclopentyl-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-cyclopentyl-2-(4-ethylphenoxy)acetamide: is an organic compound with the molecular formula C15H21NO2 It belongs to the class of amides and is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a 4-ethylphenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(4-ethylphenoxy)acetamide typically involves the reaction of cyclopentylamine with 2-(4-ethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-cyclopentyl-2-(4-ethylphenoxy)ethylamine.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclopentyl-2-(4-ethylphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. It can be used to investigate the structure-activity relationships of amide-containing compounds.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its amide moiety is a common pharmacophore in many bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- N-cyclopentyl-2-(4-methoxyphenoxy)acetamide
- N-cyclopentyl-2-(4-chlorophenoxy)acetamide
- N-cyclopentyl-2-(4-methylphenoxy)acetamide
Comparison: N-cyclopentyl-2-(4-ethylphenoxy)acetamide is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct physicochemical properties compared to its analogs. The ethyl group can influence the compound’s lipophilicity, solubility, and binding interactions, making it a valuable scaffold for the development of new chemical entities.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLBQIDCPSGFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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